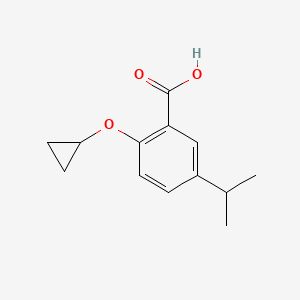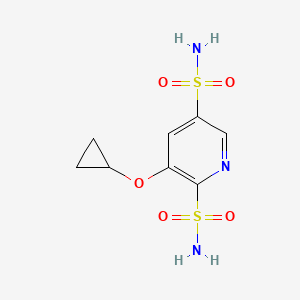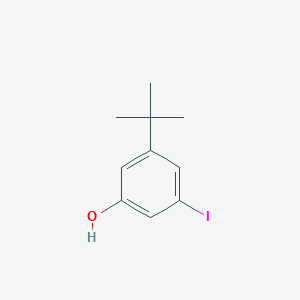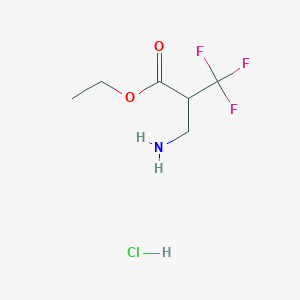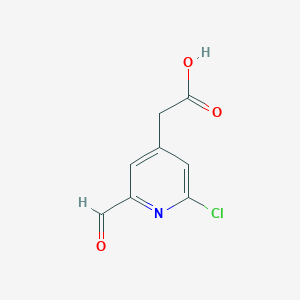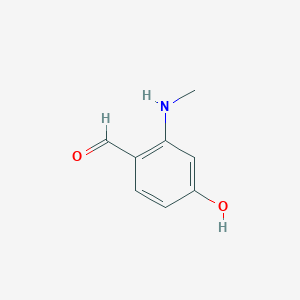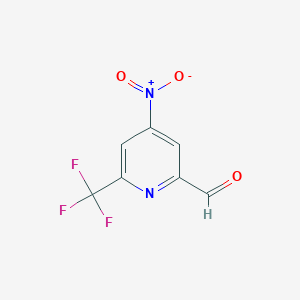
4-Nitro-6-(trifluoromethyl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-6-(trifluoromethyl)picolinaldehyde is a chemical compound that belongs to the class of picolinaldehydes It is characterized by the presence of a nitro group at the fourth position and a trifluoromethyl group at the sixth position on the pyridine ring, with an aldehyde functional group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 6-(trifluoromethyl)picolinaldehyde, which can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 4-Nitro-6-(trifluoromethyl)picolinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitro-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: 4-Nitro-6-(trifluoromethyl)picolinic acid.
Reduction: 4-Amino-6-(trifluoromethyl)picolinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitro-6-(trifluoromethyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-Nitro-6-(trifluoromethyl)picolinaldehyde and its derivatives involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Picolinaldehyde (Pyridine-2-carboxaldehyde): Lacks the nitro and trifluoromethyl groups, making it less reactive and less lipophilic.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Similar structure but with the aldehyde group at the third position, leading to different reactivity and applications.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Aldehyde group at the fourth position, used in different synthetic applications.
Uniqueness: 4-Nitro-6-(trifluoromethyl)picolinaldehyde is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and potential for diverse applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
1289191-29-2 |
|---|---|
Molekularformel |
C7H3F3N2O3 |
Molekulargewicht |
220.11 g/mol |
IUPAC-Name |
4-nitro-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3F3N2O3/c8-7(9,10)6-2-5(12(14)15)1-4(3-13)11-6/h1-3H |
InChI-Schlüssel |
MYEUOJCKHALQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


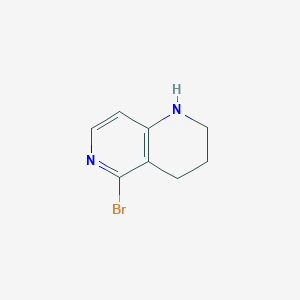
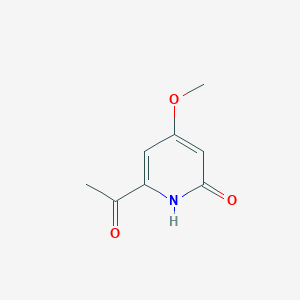
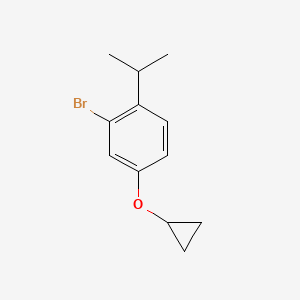
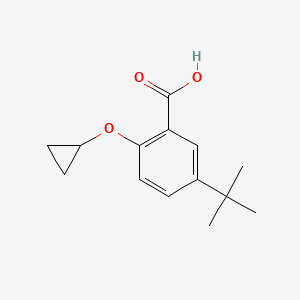
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
